molecular formula C10H9ClN4O2 B11714769 methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate

methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate

Cat. No.: B11714769
M. Wt: 252.66 g/mol
InChI Key: XEFWUOCVYIHPDD-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a chlorophenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The final step involves esterification with methyl chloroacetate to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of chlorophenyl tetrazole oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted chlorophenyl tetrazole compounds.

Scientific Research Applications

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chlorophenyl)acetate: A structurally similar compound with different functional groups.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate is unique due to its specific combination of the chlorophenyl group and tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

methyl 2-[5-(2-chlorophenyl)tetrazol-1-yl]acetate

InChI

InChI=1S/C10H9ClN4O2/c1-17-9(16)6-15-10(12-13-14-15)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

XEFWUOCVYIHPDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NN=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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